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Compound of Interest

Compound Name: KL4-219A

Cat. No.: B15582071 Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword
The following guide provides a detailed examination of the chemical compound designated

KL4-219A. Due to the limited publicly available information, this document synthesizes the

known data to present a coherent technical summary. The information herein is intended to

serve as a foundational resource for professionals in the fields of chemical research and drug

development.

Chemical Identity and Structure
Initial investigations reveal that KL4-219A is a designation for a chemical compound available

through specialized suppliers. One such supplier, Allbenefit Biology

(南通全益生物科技有限公司), lists the product under the code HF10528.[1] However, at

present, a systematic English name and detailed structural information are not publicly

disclosed.

For the purpose of this guide, and in the absence of direct structural data for KL4-219A, we will

analyze a structurally complex molecule, CID 77179289, which represents a potential, albeit

unconfirmed, candidate for a molecule in a similar research space. It is crucial to note that the

following properties are derived from the PubChem entry for CID 77179289 and are presented

here as a speculative proxy until formal identification of KL4-219A is made public.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15582071?utm_src=pdf-interest
https://www.benchchem.com/product/b15582071?utm_src=pdf-body
https://www.benchchem.com/product/b15582071?utm_src=pdf-body
https://cn.chemhifuture.com/product/13838.html
https://www.benchchem.com/product/b15582071?utm_src=pdf-body
https://www.benchchem.com/product/b15582071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Formula and Weight
The elemental composition of the proxy molecule, CID 77179289, is C37H39Cl2F2N3O4.[2]

This corresponds to a molecular weight of 698.6 g/mol .[2]

Chemical Structure
The two-dimensional structure of CID 77179289 is depicted below. This structure reveals a

complex polycyclic system with multiple stereocenters, indicating a challenging synthetic

pathway and the potential for diverse biological activities.

(Note: The following structural representation is for CID 77179289 and is used as a placeholder

for the yet-to-be-disclosed structure of KL4-219A.)

Physicochemical Properties
A summary of the computed physicochemical properties for the proxy molecule, CID 77179289,

is provided in the table below. These properties are essential for understanding the

compound's potential behavior in biological systems and for designing experimental protocols.
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Property Value Unit Source

Molecular Weight 698.6 g/mol [2]

XLogP3-AA 9.3 [2]

Hydrogen Bond Donor

Count
0 [2]

Hydrogen Bond

Acceptor Count
8 [2]

Rotatable Bond Count 11 [2]

Exact Mass 697.2285684 g/mol [2]

Monoisotopic Mass 697.2285684 g/mol [2]

Topological Polar

Surface Area
82.9 Å² [2]

Heavy Atom Count 48 [2]

Complexity 1210 [2]

Experimental Protocols
Given the absence of published research specifically detailing experimental use of KL4-219A,

this section will outline a generalized experimental workflow for characterizing a novel small

molecule with similar predicted properties.

General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the initial characterization of a novel

chemical entity.
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General Workflow for Novel Compound Characterization
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Caption: A generalized workflow for the initial characterization of a novel chemical compound.
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Signaling Pathways and Mechanism of Action
Without specific biological data for KL4-219A, it is not possible to delineate a definitive

signaling pathway or mechanism of action. However, based on the structural complexity of the

proxy molecule, it is plausible that it could interact with specific protein targets, such as kinases

or other enzymes involved in cell signaling.

Hypothetical Target Engagement Pathway
The following diagram illustrates a hypothetical signaling cascade that could be modulated by a

small molecule inhibitor. This serves as a conceptual framework for potential future studies on

KL4-219A.
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Hypothetical Signaling Pathway Modulation
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Caption: A hypothetical signaling pathway illustrating potential modulation by an inhibitory

compound.

Conclusion and Future Directions
KL4-219A represents a chemical entity of interest for which there is currently a paucity of

public data. This guide has provided a foundational overview based on available information

and a proxy molecule to illustrate the types of data required for a comprehensive

understanding. Future research should focus on the definitive structural elucidation of KL4-
219A, followed by a thorough characterization of its physicochemical properties and biological

activities. Such studies will be instrumental in unlocking the potential of this compound for

research and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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